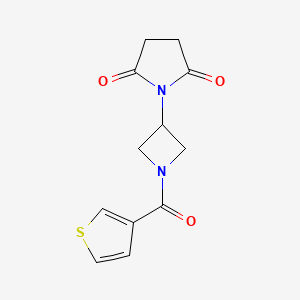

1-(1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

描述

The compound 1-(1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core substituted with a thiophene-3-carbonyl moiety attached via an azetidine (four-membered nitrogen-containing ring). This structure combines a rigid heterocyclic framework (azetidine) with a sulfur-containing aromatic system (thiophene), which may enhance its electronic and steric properties. Such hybrid architectures are common in medicinal chemistry, where the azetidine’s ring strain and compact size can influence binding affinity, while the thiophene group contributes to π-π interactions and metabolic stability .

属性

IUPAC Name |

1-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10-1-2-11(16)14(10)9-5-13(6-9)12(17)8-3-4-18-7-8/h3-4,7,9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQENABNSARZIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related studies.

Chemical Structure and Properties

This compound features a unique structure comprising a thiophene ring fused with azetidine and pyrrolidine moieties. This combination is hypothesized to contribute significantly to its biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties . In vitro tests showed that this compound can inhibit the proliferation of various cancer cell lines, including:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is effective at relatively low concentrations.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies suggest that the compound triggers mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. This was evidenced by:

- Mitochondrial Membrane Potential (MMP) : A significant decrease in MMP was observed in treated cells, indicating early apoptotic changes.

- Caspase Activation : The compound effectively activated caspases, which are critical mediators in the apoptotic process.

Case Studies

A series of case studies have been conducted to further explore the biological activity of this compound:

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups. The compound was well-tolerated with minimal side effects observed.

- Combination Therapy : Preliminary results from studies combining this compound with standard chemotherapeutics (e.g., doxorubicin) suggest enhanced efficacy, potentially allowing for lower doses of conventional drugs and reducing associated toxicity.

相似化合物的比较

Thiophene-Containing Analogs

- 1-((1-(Thiophen-3-yl)vinyl)oxy)pyrrolidine-2,5-dione (2i) :

This analog () replaces the azetidine-thiophene linkage with a vinyloxy bridge. While both compounds retain the thiophene moiety, the azetidine in the target compound introduces conformational rigidity and a smaller ring size compared to the flexible vinyloxy group. The azetidine’s ring strain may enhance reactivity or binding specificity in biological systems .

Azetidine and Pyrrolidine-2,5-dione Hybrids

- 1-(4-Phenylpent-4-en-1-yl)-3-(propylthio)pyrrolidine-2,5-dione (7b): Synthesized via palladium-catalyzed coupling (), this compound substitutes the azetidine-thiophene unit with a phenylpentenyl chain.

Heterocyclic-Substituted Pyrrolidine-2,5-diones

- 1-(2-Pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione: This anticonvulsant agent () replaces the thiophene-azetidine group with a pyridinyl-cyclohexyl system. The pyridine’s electron-withdrawing nature contrasts with the electron-rich thiophene, which may modulate interactions with biological targets. Notably, the 3-cyclohexyl substituent in this analog showed reduced activity compared to bulkier spirocyclic groups, highlighting the importance of substituent size and flexibility .

- 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione: This derivative () features a long thioester chain, enabling applications in polymer conjugation. The azetidine-thiophene group in the target compound lacks such a functional handle but offers a more compact structure for targeted drug design .

Antimicrobial and Antifungal Derivatives

- 1-(Phenyl)-3-(triazolylsulfanyl)-pyrrolidine-2,5-diones :

These derivatives () exhibit enhanced antimicrobial activity with electron-withdrawing substituents (e.g., 4-Cl > 4-Br > 4-H). The thiophene-azetidine group in the target compound may similarly influence activity through sulfur-mediated hydrophobic interactions or hydrogen bonding .

Structural and Pharmacological Implications

Electronic and Steric Effects

- Thiophene vs. Pyridine/Phenyl : The thiophene’s sulfur atom provides electron-rich aromaticity, favoring interactions with hydrophobic pockets in enzymes. In contrast, pyridine () or chlorophenyl () groups introduce electron-deficient regions, which may alter binding kinetics .

- Azetidine vs. Larger rings like cyclohexane () or flexible chains () reduce strain but may compromise target specificity .

Tabulated Comparison of Key Analogs

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione, and what catalysts or conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a multi-step sequence starting with the acylation of azetidine-3-carboxylic acid derivatives. A thiophene-3-carbonyl group is introduced through coupling reactions, followed by cyclization to form the pyrrolidine-2,5-dione core. Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ heterostructures (as demonstrated for analogous pyrrolidine-diones) enhance reaction efficiency and yield by facilitating selective bond formation under mild conditions . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the azetidine-pyrrolidine-dione scaffold and thiophene substitution pattern. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the azetidine ring . Purity is assessed via HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., antimicrobial or anticancer activities observed in 1-(hydroxyphenyl)-pyrrolidine-diones). Use in vitro cytotoxicity assays (MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) and Gram-positive/-negative bacterial strains (e.g., S. aureus, E. coli). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin, ciprofloxacin) validate activity. Structure-activity relationship (SAR) studies should systematically vary the thiophene substituents .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?

- Methodological Answer : Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak AD-H) separates enantiomers, while asymmetric catalysis using chiral ligands (e.g., BINAP) during azetidine ring formation ensures stereocontrol. Circular dichroism (CD) spectroscopy and single-crystal XRD confirm absolute configurations. Computational modeling (DFT or molecular docking) predicts enantiomer binding affinities to biological targets .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models evaluate interactions with target proteins (e.g., kinases or microbial enzymes). ADMET prediction tools (SwissADME, pkCSM) assess solubility, permeability (Caco-2 models), and metabolic stability (CYP450 isoforms). Modifications to the thiophene or azetidine moieties (e.g., introducing electron-withdrawing groups) improve metabolic resistance without compromising activity .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Discrepancies (e.g., varying antimicrobial potency in analogs with halogenated vs. alkyl substituents) require rigorous batch-to-batch purity verification (HPLC, LC-MS) and standardized assay protocols. Multi-variate analysis (PCA or cluster analysis) identifies confounding variables (e.g., solvent residues, cell line viability). Cross-validation with in silico models (e.g., molecular dynamics simulations) clarifies whether observed differences stem from intrinsic activity or experimental artifacts .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in SAR studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values, ensuring replicates (n ≥ 3) and normalization to vehicle controls. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare substituent effects. Machine learning algorithms (random forests, SVMs) can prioritize substituents for further optimization based on bioactivity datasets .

Q. How can researchers validate the mechanistic hypotheses underlying this compound’s biological activity?

- Methodological Answer : Combine target-based assays (e.g., enzyme inhibition kinetics for COX-2 or β-lactamases) with phenotypic profiling (transcriptomics or proteomics). CRISPR-Cas9 gene editing in cell models (e.g., knocking out putative targets) confirms on-/off-target effects. In vivo pharmacokinetic studies (rodent models) correlate exposure levels with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。